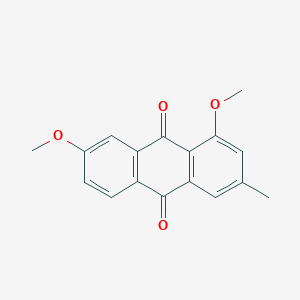
1,7-Dimethoxy-3-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dimethoxy-3-methylanthracene-9,10-dione is an anthraquinone derivative, a class of compounds known for their diverse biological activities and industrial applications. Anthraquinones are characterized by their 9,10-dioxoanthracene core, and their derivatives are often modified through various enzymatic reactions such as methylation and oxidation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethoxy-3-methylanthracene-9,10-dione typically involves the methylation of anthraquinone derivatives. One common method includes the reaction of 1,7-dihydroxy-3-methylanthracene-9,10-dione with methanol in the presence of a strong acid catalyst . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, bromine, nitric acid.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which are often used in further chemical synthesis and industrial applications .
Applications De Recherche Scientifique
1,7-Dimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,7-Dimethoxy-3-methylanthracene-9,10-dione involves its interaction with cellular pathways and molecular targets. It is known to exert its effects through the modulation of oxidative stress pathways, particularly by influencing the activity of enzymes involved in the production and scavenging of reactive oxygen species (ROS). This compound can activate signaling pathways such as the AMPK/Nrf2 pathway, which plays a crucial role in cellular defense mechanisms against oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,7-Dihydroxy-3-methylanthracene-9,10-dione
- 1,8-Dimethoxy-3-methylanthracene-9,10-dione
- 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione
Uniqueness
1,7-Dimethoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at positions 1 and 7, along with a methyl group at position 3, contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
63561-76-2 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
1,7-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-6-13-15(14(7-9)21-3)17(19)12-8-10(20-2)4-5-11(12)16(13)18/h4-8H,1-3H3 |
Clé InChI |
PCSSVAUROMDGFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


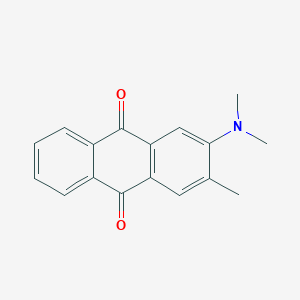
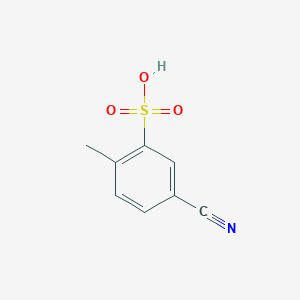
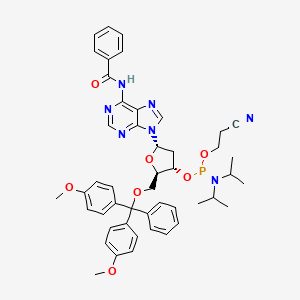
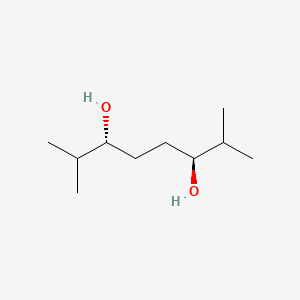
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
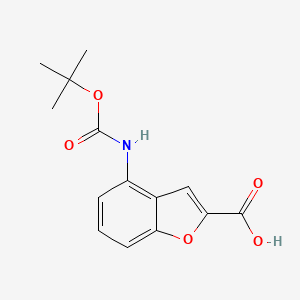
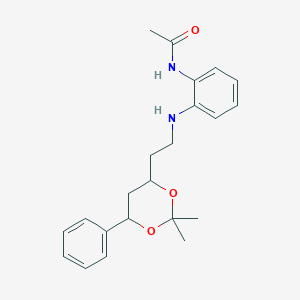
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)

![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)

![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)

